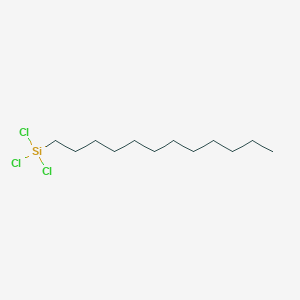

Dodecyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organosilicon Compounds

TCDS serves as a crucial intermediate in the synthesis of various organosilicon compounds. Its reactive silicon-chlorine bonds readily convert to other functionalities, allowing researchers to build complex organosilicon molecules with desired properties. For example, TCDS can be used to synthesize:

- Silicones: These versatile polymers find applications in various fields, including sealants, adhesives, and electronics, due to their unique properties like heat resistance, flexibility, and electrical insulation [Source: Polydimethylsiloxane (PDMS) - an Introduction, ].

- Silylated materials: By attaching TCDS to other molecules, researchers can introduce silicon-containing groups, modifying their properties like hydrophobicity (water repellency) and biocompatibility [Source: Trichlorododecylsilane | CAS 4484-72-4 | SCBT, ].

Catalyst in Organic Synthesis

Beyond its role as an intermediate, recent research explores the potential of TCDS as a catalyst in various organic reactions. Its Lewis acidic nature, arising from the empty orbitals on the silicon atom, allows it to interact with other molecules and facilitate their transformation. Studies suggest its effectiveness in:

- Aldol condensation reactions: These reactions are crucial for synthesizing various organic molecules, including pharmaceuticals and natural products. TCDS can act as a reusable and efficient catalyst for these reactions [Source: Trichlorododecylsilane-Catalyzed Aldol Condensation of Aldehydes with Ketones, Royal Society of Chemistry, ].

- Other organic transformations: Research is ongoing to explore the potential of TCDS in catalyzing other organic reactions, such as cyclizations and rearrangements.

Surface Modification and Materials Science

Due to its ability to react with various surfaces, TCDS is valuable in surface modification and materials science research. By forming covalent bonds with different materials, it can:

- Improve adhesion: TCDS can act as a coupling agent, enhancing the adhesion between dissimilar materials, such as polymers and glass fibers, leading to stronger and more durable composites [Source: An Extensive Insight into Trichlorododecylsilane: A Chemical Compound for Numerous Industrial Uses, ].

- Control surface properties: TCDS can modify the surface properties of materials, such as making them hydrophobic (water-repellent) or oleophobic (oil-repellent). This has applications in creating self-cleaning surfaces, anti-corrosion coatings, and microfluidic devices [Source: Trichlorododecylsilane (TCDS) - an introduction, ].

Dodecyltrichlorosilane is a chlorosilane compound with the molecular formula and a molecular weight of approximately 303.77 g/mol. It consists of a dodecyl group (a straight-chain alkyl group with twelve carbon atoms) attached to a silicon atom, which is further bonded to three chlorine atoms. This compound is known for its high reactivity, particularly in hydrolysis reactions, leading to the release of hydrogen chloride gas. Dodecyltrichlorosilane is typically used as a silane coupling agent in various applications, including surface modification and coatings .

DTCS modifies surfaces through a two-step process:

- Reaction with surface: The trichlorosilane group reacts with surface functionalities (e.g., hydroxyl groups on metal oxides) to form a covalent bond, anchoring the molecule to the surface [].

- Condensation and polymerization: The silanol groups formed by hydrolysis can condense with each other or with surface silanols, creating a covalently bonded siloxane network on the surface []. This network provides a hydrophobic barrier and improves adhesion between the surface and other materials.

- Hydrolysis: When exposed to moisture or water, it reacts vigorously, producing dodecylsiloxane and hydrochloric acid. The reaction can be represented as:

- Condensation: In the presence of other silanes or alcohols, it can undergo condensation reactions, forming siloxane networks.

- Substitution: Dodecyltrichlorosilane can also participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles

Dodecyltrichlorosilane can be synthesized through several methods:

- Direct Chlorination: The chlorination of dodecanol with phosphorus pentachloride or thionyl chloride can yield dodecyltrichlorosilane.

- Reaction with Silicon Tetrachloride: Dodecanol can react with silicon tetrachloride under controlled conditions to produce dodecyltrichlorosilane.

- Hydrosilylation: This method involves the reaction of dodecene with trichlorosilane in the presence of a catalyst, leading to the formation of the desired silane compound

Dodecyltrichlorosilane has several applications across various fields:

- Surface Modification: It is widely used to modify surfaces of materials such as glass and metals to enhance hydrophobic properties.

- Coatings: Utilized in the formulation of protective coatings that require water-repellent characteristics.

- Adhesives and Sealants: Acts as a coupling agent in adhesives and sealants to improve adhesion between organic polymers and inorganic substrates.

- Biomedical

Interaction studies involving dodecyltrichlorosilane primarily focus on its reactivity with water and other nucleophiles. The hydrolysis reaction is significant due to its rapidity and the corrosive nature of the by-products, which necessitate careful handling. Additionally, studies examining its interactions with biological materials suggest that it may alter surface properties, affecting protein adsorption and cell behavior .

Dodecyltrichlorosilane shares similarities with other chlorosilanes but exhibits unique properties due to its long alkyl chain. Here are some comparable compounds:

Compound Molecular Formula Key Features Octadecyltrichlorosilane Longer alkyl chain; enhanced hydrophobicity Hexadecyltrichlorosilane Intermediate chain length; used for similar applications Trichloro(phenyl)silane Contains aromatic group; different reactivity profile Dodecyltrichlorosilane stands out due to its specific hydrophobic properties derived from its twelve-carbon chain, making it particularly effective for applications requiring strong water repellency

Dodecyltrichlorosilane (DTCS) is an organosilicon compound with the molecular formula $$ \text{C}{12}\text{H}{25}\text{Cl}3\text{Si} $$, comprising a dodecyl alkyl chain ($$ \text{CH}3(\text{CH}2){11}- $$) bonded to a silicon atom coordinated with three chlorine atoms. The silicon-chlorine (Si–Cl) bonds exhibit partial ionic character due to the electronegativity difference between silicon (1.90) and chlorine (3.16), with bond lengths averaging $$ 2.045 \, \text{Å} $$ in related trichlorosilanes. The Si–C bond length ($$ 1.89 \, \text{Å} $$) is longer than typical C–C bonds ($$ 1.54 \, \text{Å} $$), reducing steric hindrance and enhancing reactivity toward nucleophiles like water.

The compound’s hydrolysis mechanism involves rapid cleavage of Si–Cl bonds, releasing hydrogen chloride (HCl) and forming silanol intermediates ($$ \text{C}{12}\text{H}{25}\text{Si(OH)}_3 $$), which condense into siloxane networks. This reactivity underpins its utility in surface functionalization and polymer synthesis.

Discovery and Evolution of Industrial/Research Applications

DTCS emerged alongside advancements in organosilicon chemistry during the mid-20th century, driven by demand for silicones in aerospace and electronics. The Direct Process, developed by Rochow and Müller in the 1940s, enabled scalable synthesis of chlorosilanes by reacting alkyl halides with silicon-copper alloys. While initially overshadowed by methyl- and phenylchlorosilanes, DTCS gained prominence in the 1980s for its ability to confer hydrophobicity to surfaces via self-assembled monolayers (SAMs).

In semiconductor manufacturing, DTCS facilitates surface passivation by forming covalent bonds with hydroxylated substrates (e.g., silicon dioxide), reducing interfacial defects. Its long alkyl chain enhances steric stability, making it preferable to shorter-chain analogs like methyltrichlorosilane in applications requiring durable coatings.

Comparative Analysis with Related Organosilicon Compounds

DTCS belongs to a broader class of trichlorosilanes, which differ in alkyl chain length and functional group placement. Key comparisons include:

The C12 chain in DTCS balances reactivity and steric bulk, enabling controlled monolayer formation without excessive rigidity. In contrast, methyltrichlorosilane’s shorter chain limits surface coverage but promotes dense cross-linking in resins.

Physical Description

Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue.Color/Form

Colorless to yellow liquidBoiling Point

greater than 300 °F at 760 mm Hg (USCG, 1999)

288 °CFlash Point

greater than 150 °F (USCG, 1999)

> 150 °F OCDensity

1.03 at 68 °F (USCG, 1999)

1.026 at 25 °C/25 °COdor

SHARP ODOR, LIKE HYDROCHLORIC ACID; PUNGENTUNII

08JI131K64GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Corrosive

Other CAS

4484-72-4Wikipedia

DodecyltrichlorosilaneUse Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degreeMethods of Manufacturing

By Grignard reaction of silicon tetrachloride and dodecylmagnesium chloride.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)General Manufacturing Information

Silane, trichlorododecyl-: ACTIVEStorage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.

Store in tightly closed containers in a cool, well-ventilated area away from water, steam, and moisture, because toxic and corrosive chloride gases including hydrogen chloride can be produced. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flame, are prohibited where dodecyl trichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/Stability Shelf Life

Readily hydrolyzed by moisture with production of hydrochloric acid.Dates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds